6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide
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Overview
Description
6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, an ethanesulfonyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Chlorination: Introduction of the chloro group can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The ethanesulfonyl group can be introduced using ethanesulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[1-(methylsulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide
- 6-chloro-N-[1-(ethanesulfonyl)butan-2-yl]-N-ethylpyridine-2-carboxamide
- 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-methylpyridine-2-carboxamide
Uniqueness
6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-ethyl-N-(1-ethylsulfonylpropan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-16(10(3)9-20(18,19)5-2)13(17)11-7-6-8-12(14)15-11/h6-8,10H,4-5,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXORXBXLHHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CS(=O)(=O)CC)C(=O)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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